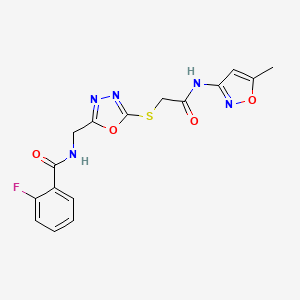

2-fluoro-N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-[[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5O4S/c1-9-6-12(22-26-9)19-13(23)8-27-16-21-20-14(25-16)7-18-15(24)10-4-2-3-5-11(10)17/h2-6H,7-8H2,1H3,(H,18,24)(H,19,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYAAXPDPRQGNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-fluoro-N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound that exhibits significant potential in medicinal chemistry. The compound's unique structure, which includes a fluorine atom, a benzamide group, and various heterocyclic moieties, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H14FN5O3S, with a molecular weight of 387.39 g/mol. The presence of functional groups such as the oxadiazole and isoxazole rings is noteworthy due to their association with various bioactive compounds.

| Property | Value |

|---|---|

| Molecular Formula | C17H14FN5O3S |

| Molecular Weight | 387.39 g/mol |

| Structural Features | Benzamide, Oxadiazole, Isoxazole |

Anticancer Activity

Research indicates that compounds containing benzamide and oxadiazole moieties often exhibit anticancer properties. The benzamide group is commonly recognized for its role as a pharmacophore in kinase inhibitors, which are crucial in cancer therapy due to their ability to modulate signaling pathways involved in cell proliferation and survival.

In vitro studies have shown that derivatives of similar structures can inhibit the growth of various cancer cell lines. For instance, compounds with oxadiazole rings have demonstrated cytotoxic effects against murine leukemia cells . Future studies on 2-fluoro-N-(...) could explore its potential as a kinase inhibitor or its effects on specific cancer cell lines.

Antimicrobial Activity

The pyridazine and isoxazole components present in the compound are linked to antimicrobial properties. Research has highlighted that similar compounds can possess antibacterial, antifungal, or antiviral activities. Investigating the biological activity of 2-fluoro-N-(...) against various microbial strains could yield valuable insights into its therapeutic potential.

The proposed mechanism of action for compounds with this structural framework often involves the inhibition of key enzymes or pathways within target cells. For instance, kinase inhibition can lead to alterations in cell signaling that ultimately result in reduced cell proliferation or increased apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have focused on related compounds to elucidate their biological activities:

-

Study on Kinase Inhibition :

- A related compound was shown to inhibit specific kinases involved in cancer progression.

- Results indicated significant reduction in tumor growth in animal models when treated with similar benzamide derivatives.

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of oxadiazole-containing compounds against Staphylococcus aureus and Escherichia coli.

- Results demonstrated effective inhibition at low concentrations.

-

Cytotoxicity Assessment :

- Compounds structurally similar to 2-fluoro-N-(...) were assessed for cytotoxicity against various human cancer cell lines.

- Data indicated dose-dependent cytotoxic effects with IC50 values comparable to established chemotherapeutics.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Pharmacological and Physicochemical Insights

- Fluorine Positional Effects: The target compound’s 2-fluoro substitution on benzamide may confer different electronic effects compared to 3-fluoro () or 4-fluoro () analogs.

- Heterocyclic Core Modifications: Replacing 1,3,4-oxadiazole with pyridazine () introduces a larger aromatic system, which could enhance stacking interactions but reduce metabolic stability.

- Substituent Impact :

- The trifluoromethyl group in increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration, whereas the benzodioxole in may improve solubility via oxygen-mediated hydrogen bonding.

Q & A

Basic: What synthetic strategies are recommended for constructing the 1,3,4-oxadiazole and isoxazole moieties in this compound?

Answer:

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of thiosemicarbazide intermediates under reflux with dehydrating agents. For example, in analogous compounds, 2-amino-5-phenyl-1,3,4-oxadiazole was reacted with chloroacetyl chloride in triethylamine to form the oxadiazole core . The 5-methylisoxazole moiety can be introduced using a coupling reaction between a thiol-containing intermediate and a pre-synthesized isoxazole derivative. TLC monitoring (e.g., silica gel F254 plates) and recrystallization (e.g., pet-ether) are critical for purity .

Basic: How should researchers validate the purity and structural integrity of this compound post-synthesis?

Answer:

Use a combination of analytical techniques:

- TLC : Monitor reaction progress using solvents like ethyl acetate/hexane (1:1) .

- NMR : Confirm connectivity via - and -NMR. For example, the amide proton (~10–12 ppm) and oxadiazole carbons (~160–170 ppm) are diagnostic .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]) with instruments like Waters Micro Mass ZQ 2000 .

- Melting Point : Compare uncorrected melting points with literature values .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Answer:

Contradictions may arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:

- Dose-Response Curves : Establish IC values across multiple concentrations .

- Enzyme-Specific Assays : Use PFOR (pyruvate:ferredoxin oxidoreductase) inhibition studies, as seen in nitazoxanide derivatives, to confirm mechanistic hypotheses .

- Control Experiments : Include positive controls (e.g., known inhibitors) and validate results with orthogonal methods like SPR (surface plasmon resonance) .

Advanced: What crystallographic methods are suitable for confirming the compound’s stereochemistry and intermolecular interactions?

Answer:

- Single-Crystal X-ray Diffraction : Resolve hydrogen bonding (e.g., N–H···N interactions) and packing patterns. For example, centrosymmetrical dimers stabilized by N1–H1···N2 bonds were observed in similar oxadiazole derivatives .

- Data Refinement : Use riding models for H atoms with software like SHELXL. Ensure data-to-parameter ratios >15 for reliability .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

Petroleum ether or methanol/water mixtures are commonly used for oxadiazole derivatives. For example, 2-chloro-N-(5-phenyl-oxadiazol-2-yl)-acetamide was recrystallized from pet-ether to achieve >95% purity . For polar derivatives, DMF/water or ethanol may be preferred .

Advanced: How can researchers design SAR (Structure-Activity Relationship) studies for this compound’s derivatives?

Answer:

- Variation Points : Modify the benzamide (e.g., fluorination at position 2), oxadiazole substituents (e.g., thioether linkers), or isoxazole groups (e.g., methyl vs. ethyl) .

- In Silico Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding to targets like PFOR or COX-2 .

- Biological Testing : Prioritize derivatives with logP <5 and polar surface area <140 Ų for improved bioavailability .

Basic: What safety precautions are necessary during synthesis?

Answer:

- Chloroacetyl Chloride Handling : Use fume hoods and PPE due to its lachrymatory and corrosive nature .

- Pyridine Use : Avoid skin contact; neutralize waste with 10% NaHCO before disposal .

- TLC Solvents : Dispose of ethyl acetate/hexane mixtures as hazardous waste .

Advanced: How can flow chemistry improve the scalability of this compound’s synthesis?

Answer:

- Continuous-Flow Reactors : Optimize parameters (temperature, residence time) via DoE (Design of Experiments). For instance, Omura-Sharma-Swern oxidation in flow systems reduced reaction times by 70% .

- In-Line Analytics : Integrate FTIR or UV detectors for real-time monitoring of intermediates .

Advanced: What strategies mitigate low yields in the final coupling step?

Answer:

- Catalyst Screening : Test Pd(PPh) or CuI for Suzuki couplings .

- Microwave Assistance : Reduce reaction times from hours to minutes (e.g., 150°C, 20 min) .

- Purification : Use flash chromatography (silica gel, 5% MeOH/CHCl) to isolate products .

Basic: How should researchers store this compound to ensure stability?

Answer:

Store at –20°C in airtight, light-resistant containers under nitrogen. For DMSO stock solutions, aliquot to avoid freeze-thaw cycles and confirm stability via HPLC every 6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.